N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide
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Overview
Description
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” is a chemical compound. It’s related to other compounds such as “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl ” and “Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3-hydroxy-2-naphthoate ”.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For instance, the crystal structure of “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl” has been reported .Chemical Reactions Analysis
The chemical reactions involving related compounds have been investigated . For example, heteroaromatic nitrogen onium salts, which can be linked to phthalimide, contain a fragmentable nitrogen–oxygen bond that can be cleaved homolytically by irradiation with the appropriate wavelength of light .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the compound “4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate” is photostable in the crystal and does not undergo homolytic N–O bond cleavage as observed in solution .Scientific Research Applications
Synthesis and Characterization
One foundational aspect of scientific research applications involves the synthesis and characterization of novel compounds. For instance, the synthesis and characterization of novel dipeptide mimetics with a hydantoin moiety, including derivatives that may share structural similarities with N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide, highlight the importance of chemical synthesis in developing new molecules for further pharmacological study (Todorov & Naydenova, 2010).
Biological Activity and Potential Therapeutic Applications
The exploration of biological activities and potential therapeutic applications is another crucial scientific research application. For example, compounds synthesized for evaluating angiotensin-II receptor antagonists' potential, including antioxidant, antihypertensive, urease inhibition, and antibacterial properties, underscore the diverse pharmacological interests in novel compounds (Masood et al., 2023).
Pharmacokinetics and Pharmacodynamics
Investigations into the pharmacokinetics and pharmacodynamics of specific compounds, such as Carfilzomib, provide insight into the metabolic pathways, distribution, excretion, and overall bioactivity of new drugs, indicating the depth of research required to understand a compound's behavior in biological systems (Yang et al., 2011).
Molecular Docking Studies
Molecular docking studies offer insights into the potential interactions between novel compounds and biological targets. For example, the synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines show how computational methods can predict and enhance understanding of the biological activities of new compounds (Asadollahi et al., 2019).
Mechanism of Action
Target of Action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide is a derivative of N-isoindoline-1,3-dione heterocycles . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .
Mode of Action
It is known that n-isoindoline-1,3-dione derivatives, to which this compound belongs, have diverse chemical reactivity and promising applications .
Biochemical Pathways
N-isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 play a crucial role in its reactivity . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are of great importance for unlocking their potential as therapeutic agents .
Cellular Effects
Similar compounds have shown promising antimicrobial and antifungal activities . These compounds could show bacteriostatic properties through binding to the cell membrane .
Molecular Mechanism
It is suggested that the phthalimide moiety of similar compounds has the potential to interact with the cytochrome P450 enzyme of the fungus due to their aromatic character .
Temporal Effects in Laboratory Settings
The stability and degradation of similar compounds have been studied .
Dosage Effects in Animal Models
Similar compounds have shown promising results in antimicrobial and antifungal studies .
Metabolic Pathways
Similar compounds have shown potential interactions with enzymes and cofactors .
Transport and Distribution
Similar compounds have shown potential interactions with transporters and binding proteins .
Subcellular Localization
Similar compounds have shown potential interactions with specific compartments or organelles .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-4-8-11(17)15-10-7-5-6-9-12(10)14(19)16(2)13(9)18/h5-7H,3-4,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVAOOCMBDEQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.